molecular formula C17H21NO3 B1262260 N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide

N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide

Cat. No. B1262260
M. Wt: 287.35 g/mol
InChI Key: HEPRAZQZDVDTHU-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide is a N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide. It is an enantiomer of a N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide.

Scientific Research Applications

Antibacterial and Antifungal Potential

A study by Helal et al. (2013) investigated a range of 2-(6-methoxy-2-naphthyl)propionamide derivatives, demonstrating significant antibacterial and antifungal activities. These compounds showed comparable efficacy to standard agents like Ampicillin and Flucanazole in certain cases. This research highlights the potential of such compounds in developing new antimicrobial agents (Helal et al., 2013).

Melatonin Receptor Ligands

Chu et al. (2002) synthesized a series of naphthalenic melatonin receptor ligands, which included compounds similar to N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide. These ligands exhibited subpicomolar binding affinity to MT1 and MT2 melatonin receptors, suggesting potential applications in the study of melatonin-related biological processes and disorders (Chu et al., 2002).

Herbicide Metabolism and Impact

Murphy et al. (1973) explored the metabolism of a herbicide structurally related to N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide in tomato plants. Their findings revealed the conversion of the herbicide into water-soluble metabolites, with a significant portion forming hexose conjugates. This study provides insight into how similar compounds are metabolized in plants and their environmental impact (Murphy et al., 1973).

Phototransformation in Environmental Contexts

Aguer et al. (1998) analyzed the phototransformation of napropamide, a compound with structural similarities to N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide, in aqueous solutions. They identified major photoproducts and their contributions to toxicity. Such studies are crucial for understanding the environmental fate of these compounds (Aguer et al., 1998).

Pesticide Detection and Environmental Monitoring

Tran et al. (2012) designed a new electrochemical immunosensor using a monomer similar in structure to N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide for pesticide detection. This research is significant for environmental monitoring and developing new detection methods for similar compounds (Tran et al., 2012).

properties

Product Name

N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

N-[(2S)-3-hydroxy-2-(7-methoxynaphthalen-1-yl)propyl]propanamide

InChI

InChI=1S/C17H21NO3/c1-3-17(20)18-10-13(11-19)15-6-4-5-12-7-8-14(21-2)9-16(12)15/h4-9,13,19H,3,10-11H2,1-2H3,(H,18,20)/t13-/m0/s1

InChI Key

HEPRAZQZDVDTHU-ZDUSSCGKSA-N

Isomeric SMILES

CCC(=O)NC[C@@H](CO)C1=CC=CC2=C1C=C(C=C2)OC

Canonical SMILES

CCC(=O)NCC(CO)C1=CC=CC2=C1C=C(C=C2)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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